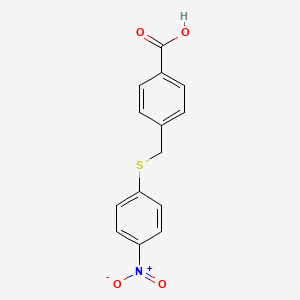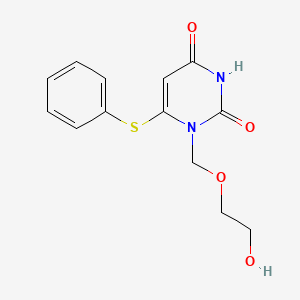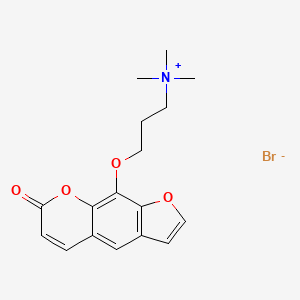
N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium bromide is a synthetic organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a complex molecular structure that includes a furobenzopyran moiety, which is often associated with various biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium bromide typically involves multiple steps:
Formation of the Furobenzopyran Core: The initial step involves the synthesis of the 7-oxo-7H-furo(3,2-g)(1)benzopyran core. This can be achieved through a series of cyclization reactions starting from appropriate phenolic and furan derivatives under acidic or basic conditions.
Attachment of the Propanaminium Group: The next step involves the introduction of the propanaminium group. This is usually done through a nucleophilic substitution reaction where the hydroxyl group of the furobenzopyran core reacts with a suitable alkylating agent, such as 3-bromopropyltrimethylammonium bromide, under basic conditions.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furobenzopyran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furobenzopyran structure, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propanaminium group, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium bromide has several applications across different fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium bromide exerts its effects is complex and involves multiple molecular targets and pathways. The furobenzopyran moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium chloride
- N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium iodide
Uniqueness
Compared to its analogs, N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium bromide may exhibit unique properties due to the presence of the bromide ion, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in designing compounds with specific desired properties for research and industrial applications.
Eigenschaften
CAS-Nummer |
96616-53-4 |
|---|---|
Molekularformel |
C17H20BrNO4 |
Molekulargewicht |
382.2 g/mol |
IUPAC-Name |
trimethyl-[3-(7-oxofuro[3,2-g]chromen-9-yl)oxypropyl]azanium;bromide |
InChI |
InChI=1S/C17H20NO4.BrH/c1-18(2,3)8-4-9-20-17-15-13(7-10-21-15)11-12-5-6-14(19)22-16(12)17;/h5-7,10-11H,4,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YYCHDGRSPIRTRZ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


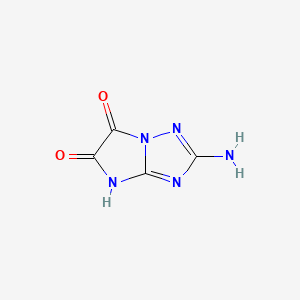
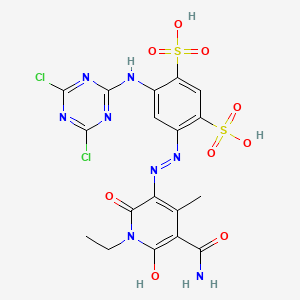
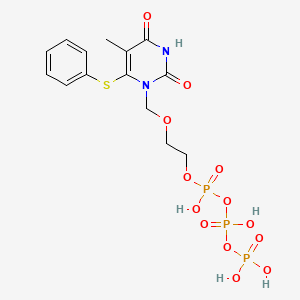
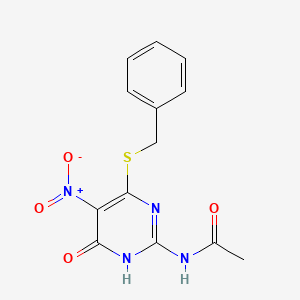
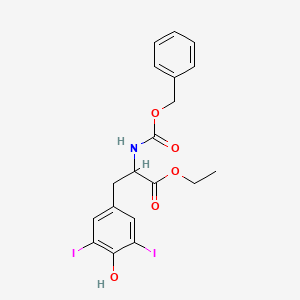
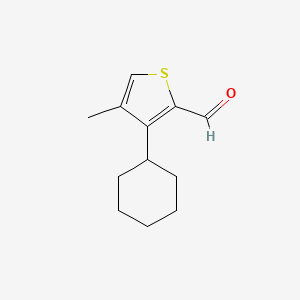
![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)
